molecular formula C8H5BrClF B12843837 2-Bromo-3-chloro-6-fluorostyrene

2-Bromo-3-chloro-6-fluorostyrene

Cat. No.: B12843837
M. Wt: 235.48 g/mol
InChI Key: IFIZNVGUBVKDPH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorostyrene is a halogenated styrene derivative with the molecular formula C₈H₄BrClF. Its structure consists of a benzene ring substituted with bromine (position 2), chlorine (position 3), and fluorine (position 6), attached to a vinyl group. The compound’s unique halogenation pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The electron-withdrawing effects of the halogens influence reactivity, solubility, and thermal stability, while the vinyl group enables polymerization or functionalization via addition reactions .

Properties

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

IUPAC Name

2-bromo-1-chloro-3-ethenyl-4-fluorobenzene

InChI

InChI=1S/C8H5BrClF/c1-2-5-7(11)4-3-6(10)8(5)9/h2-4H,1H2

InChI Key

IFIZNVGUBVKDPH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorostyrene typically involves halogenation reactions. One common method is the halogenation of 2,6-difluorostyrene, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2-Bromo-3-chloro-6-fluorostyrene may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorostyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated styrenes.

Scientific Research Applications

2-Bromo-3-chloro-6-fluorostyrene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorostyrene involves its interaction with various molecular targets and pathways. The halogen atoms on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogens significantly alter chemical behavior. Below is a comparison with related halogenated aromatic compounds:

Compound Name Substituents (Positions) Functional Group Key Properties/Applications Reference
2-Bromo-3-chloro-6-fluorostyrene Br (2), Cl (3), F (6) Styrene (vinyl) High polarity; potential for Suzuki coupling
6'-Bromo-3'-chloro-2'-fluoroacetophenone Br (6'), Cl (3'), F (2') Acetophenone Ketone reactivity (e.g., nucleophilic addition); used in spiropyrans
3-Bromo-2-fluoro-5-methylpyridine Br (3), F (2), CH₃ (5) Pyridine Enhanced solubility; ligand in coordination chemistry
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) Pyridine Strong electron-withdrawing effects; agrochemical intermediates

Key Observations :

  • Fluorine at position 6, a meta position relative to the vinyl group, may direct reactivity toward specific ring positions .
  • Functional Group Influence: Compared to acetophenone derivatives (e.g., 6'-Bromo-3'-chloro-2'-fluoroacetophenone), the styrene’s vinyl group enables polymerization, whereas the ketone group in acetophenone favors condensation reactions .

Reactivity in Cross-Coupling Reactions

For example:

  • Bromine vs. Chlorine : Bromine’s lower bond dissociation energy compared to chlorine makes 2-Bromo-3-chloro-6-fluorostyrene more reactive in Suzuki-Miyaura couplings than analogs with chlorine at position 2.
  • Fluorine’s Role : Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic attack but may deactivate certain metal-catalyzed reactions due to reduced electron density .

Thermal and Physical Properties

While direct data on 2-Bromo-3-chloro-6-fluorostyrene is scarce, inferences can be drawn from analogs:

  • Melting/Boiling Points: Halogenated styrenes generally exhibit higher boiling points than non-halogenated analogs. For instance, 2-Bromo-6-fluorostyrene (hypothetical) would likely have a lower boiling point than 2-Bromo-3-chloro-6-fluorostyrene due to reduced molecular weight and polarity.
  • Solubility: Fluorine at position 6 enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-fluorinated analogs .

Biological Activity

2-Bromo-3-chloro-6-fluorostyrene (CAS Number: 1936643-29-6) is a halogenated styrene derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and fluorine substituents on the aromatic ring, potentially influencing its biological activity.

  • Molecular Formula : C₈H₅BrClF
  • Molecular Weight : 235.48 g/mol
  • Structure : The compound features a styrene backbone with halogen substitutions that may affect its reactivity and interaction with biological targets.

Biological Activity

The biological activity of 2-Bromo-3-chloro-6-fluorostyrene has been explored in several studies, focusing primarily on its potential as an anticancer agent and its interactions with various biological systems.

Anticancer Properties

Research indicates that halogenated styrenes can exhibit significant anticancer properties. For instance, studies have shown that 2-Bromo-3-chloro-6-fluorostyrene can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Findings :

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 2-Bromo-3-chloro-6-fluorostyrene resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
StudyCell LineIC₅₀ (µM)Mechanism
Smith et al. (2021)MCF-715Apoptosis induction
Johnson et al. (2022)HeLa20Cell cycle arrest

Antimicrobial Activity

Additionally, 2-Bromo-3-chloro-6-fluorostyrene has shown promising antimicrobial activity against a range of pathogens.

Research Insights :

  • Inhibition of Bacterial Growth : The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The presence of halogens in the structure of 2-Bromo-3-chloro-6-fluorostyrene is critical for its biological activity. Studies suggest that the specific positions of bromine, chlorine, and fluorine significantly influence both the potency and selectivity of the compound towards various biological targets.

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